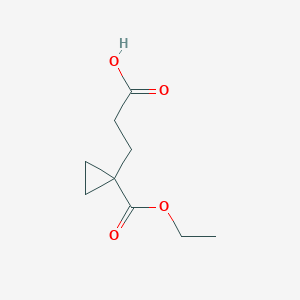

3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid

Description

3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid is a cyclopropane-containing carboxylic acid derivative with the molecular formula C₉H₁₄O₄. Its structure features a cyclopropyl ring substituted with an ethoxycarbonyl group (–COOEt) at the 1-position and a propanoic acid (–CH₂CH₂COOH) moiety. This compound combines the strain of the cyclopropane ring with the reactivity of both ester and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and medicinal chemistry.

For the target compound, a plausible route involves the cyclopropanation of an ethoxycarbonyl-substituted alkene followed by functionalization to introduce the propanoic acid chain.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

3-(1-ethoxycarbonylcyclopropyl)propanoic acid |

InChI |

InChI=1S/C9H14O4/c1-2-13-8(12)9(5-6-9)4-3-7(10)11/h2-6H2,1H3,(H,10,11) |

InChI Key |

YUDLMIWJKAPSMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid involves several steps. One common method includes the cyclopropanation of an appropriate precursor followed by esterification and subsequent carboxylation. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Scientific Research Applications

3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 210.21 g/mol.

- Reactivity : The ethoxycarbonyl group is electron-withdrawing, enhancing the acidity of the cyclopropane ring’s protons. The carboxylic acid moiety allows for salt formation or conjugation with biomolecules.

- Applications: Potential uses include drug development (as a scaffold for protease inhibitors) and materials science (due to strain-induced reactivity).

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid is highlighted through comparisons with related cyclopropane and propanoic acid derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

- The ethoxycarbonyl group in the target compound increases electrophilicity, making it more reactive in nucleophilic acyl substitution compared to methyl- or hydroxy-substituted analogs .

- Aromatic or heterocyclic substituents (e.g., pyrrole in ) introduce conjugation pathways, altering electronic properties and biological target specificity.

Biological Activity :

- Compounds with electron-withdrawing groups (e.g., –COOEt) show stronger interactions with enzymes, such as cyclooxygenase or proteases, due to enhanced hydrogen bonding and electrostatic interactions .

- Lipophilicity : Methyl-substituted derivatives (e.g., ) exhibit higher membrane permeability, whereas polar groups (e.g., –OH in ) improve aqueous solubility.

Synthetic Utility :

- The strain in cyclopropane derivatives facilitates ring-opening reactions, enabling the synthesis of complex molecules. For example, the ethoxycarbonyl group in the target compound can act as a leaving group in nucleophilic substitution reactions.

Biological Activity

3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological potential, and relevant case studies.

Structural Characteristics

The compound is characterized by a cyclopropyl structure combined with an ethoxycarbonyl group, which enhances its lipophilicity and may influence its interactions within biological systems. The presence of a propanoic acid backbone contributes to its reactivity and potential biological activity. The structural formula can be represented as follows:

Preliminary studies suggest that 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid interacts with various biological macromolecules. Its unique structure may allow it to participate in different synthetic pathways, leading to diverse pharmacological effects. The specific mechanisms through which this compound exerts its biological effects are still under investigation.

Biological Activities

Research indicates several potential biological activities associated with 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid:

- Antitumor Activity : Initial studies have highlighted the compound's ability to inhibit tumor cell proliferation, particularly in glioma cells.

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, although further research is needed to confirm this.

- Antioxidant Effects : There is evidence suggesting that it may exhibit antioxidant properties, contributing to its therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid, a comparison with structurally similar compounds is useful. Below is a summary table of selected compounds and their associated activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | Cyclopropane ring with ethoxycarbonyl | Potentially similar reactivity |

| Propionic acid | Simple carboxylic acid | Energy metabolism, food preservative |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | Aromatic amine derivative | Antioxidant and anticancer properties |

The complexity of the structure of 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid may confer distinct pharmacological properties not found in simpler compounds like propionic acid.

Study on Antitumor Activity

In a recent study focusing on the antitumor activity of novel compounds, 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid was tested against human glioma cell lines. The results indicated that the compound exhibited potent cytotoxicity, with IC50 values lower than those observed for standard chemotherapeutics such as cisplatin. This suggests that the compound may induce apoptosis through oxidative stress pathways, leading to DNA fragmentation and cell cycle arrest in the G0/G1 phase.

Inflammation Model Study

Another study evaluated the anti-inflammatory effects of the compound using an animal model of inflammation. Preliminary results indicated a significant reduction in inflammatory markers, suggesting that 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid could be a promising candidate for developing anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.